

An In-depth Technical Guide to 4-Methoxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Methoxy-2,5-dimethylbenzaldehyde
Cat. No.:	B1293634

[Get Quote](#)

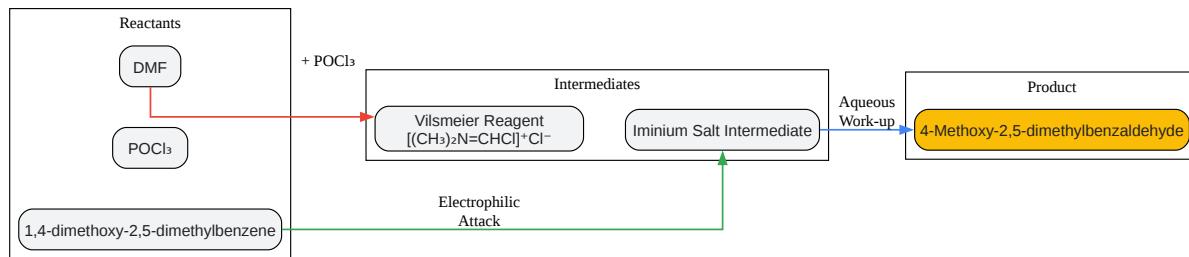
For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,5-dimethylbenzaldehyde, with the molecular formula $C_{10}H_{12}O_2$, is an aromatic aldehyde that serves as a crucial intermediate in organic synthesis. Its substituted benzene ring structure makes it a valuable building block for more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its physicochemical properties, synthesis protocols, and known applications, with a focus on its relevance to research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Methoxy-2,5-dimethylbenzaldehyde** is presented in the table below for easy reference and comparison.


Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1]
Molecular Weight	164.20 g/mol	[1]
CAS Number	6745-75-1	[1]
Appearance	Solid	
Melting Point	31-35 °C	
Boiling Point	147-149 °C at 12 mmHg	
InChI Key	KYHULTSMPDXSLR-UHFFFAOYSA-N	

Synthesis of 4-Methoxy-2,5-dimethylbenzaldehyde

The synthesis of **4-Methoxy-2,5-dimethylbenzaldehyde** can be achieved through various formylation reactions of the corresponding substituted benzene. The Vilsmeier-Haack reaction is a common and effective method for this transformation.

Synthesis via Vilsmeier-Haack Reaction

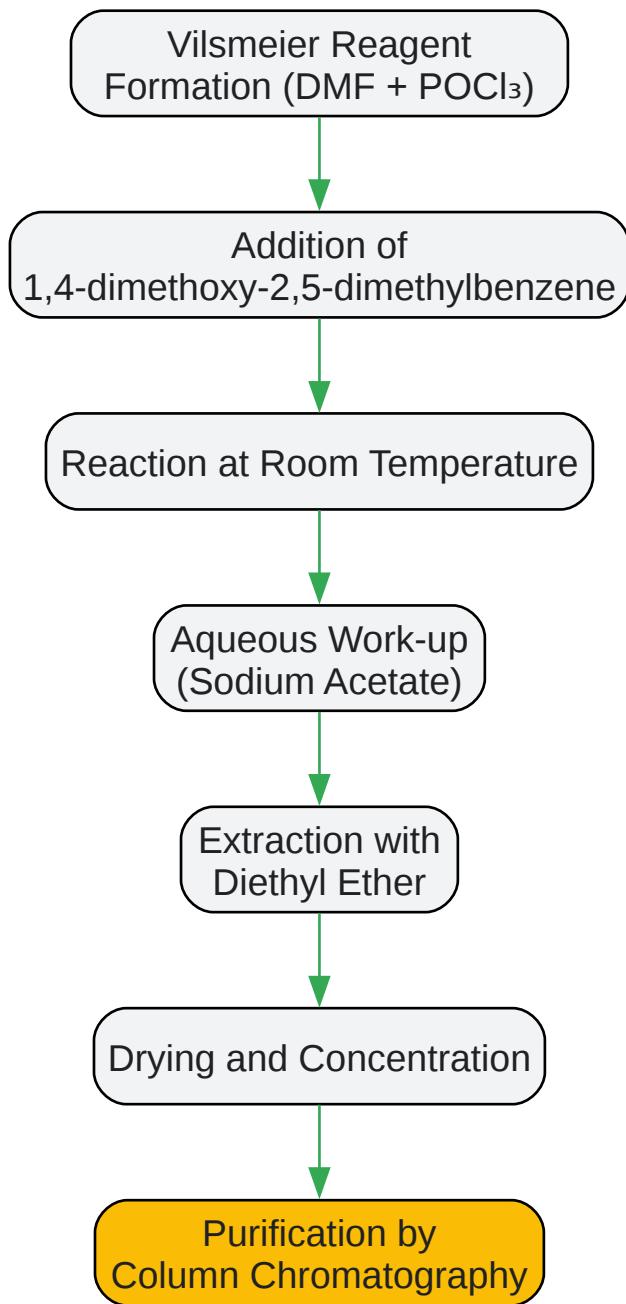
The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[\[1\]](#)[\[2\]](#) The starting material for the synthesis of **4-Methoxy-2,5-dimethylbenzaldehyde** would be 1,4-dimethoxy-2,5-dimethylbenzene.

[Click to download full resolution via product page](#)

Caption: Vilsmeier-Haack synthesis of **4-Methoxy-2,5-dimethylbenzaldehyde**.

Experimental Protocol: Vilsmeier-Haack Formylation

The following is a generalized protocol for the Vilsmeier-Haack formylation of an electron-rich arene, adapted for the synthesis of **4-Methoxy-2,5-dimethylbenzaldehyde**.^[2]


Materials:

- 1,4-dimethoxy-2,5-dimethylbenzene
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Sodium acetate
- Diethyl ether (Et₂O)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

- Silica gel for column chromatography

Procedure:

- Vilsmeier Reagent Formation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the DMF while maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.
- Formylation Reaction: Dissolve 1,4-dimethoxy-2,5-dimethylbenzene (1 equivalent) in a minimal amount of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6.5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[\[2\]](#)
- Work-up: Cool the reaction mixture back to 0°C in an ice bath. Carefully and slowly add a saturated aqueous solution of sodium acetate to quench the reaction. Stir for 10-15 minutes. [\[2\]](#)
- Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (Et₂O). Wash the combined organic layers with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude **4-Methoxy-2,5-dimethylbenzaldehyde** by silica gel column chromatography to yield the final product.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Vilsmeier-Haack synthesis.

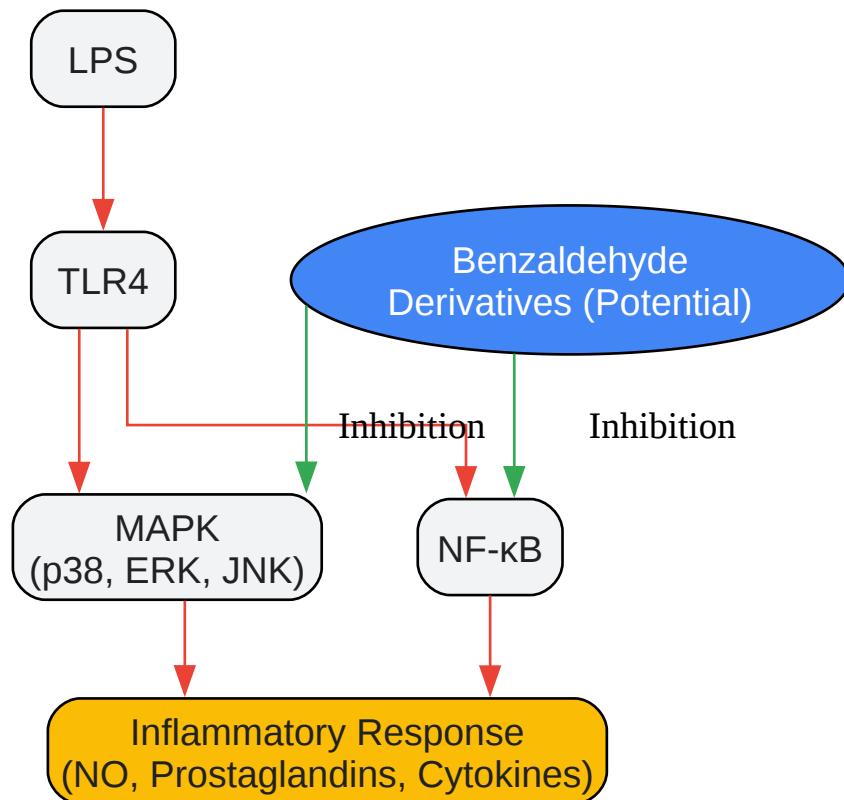
Applications in Research and Drug Development

4-Methoxy-2,5-dimethylbenzaldehyde is primarily utilized as a versatile intermediate in the synthesis of a variety of organic compounds.

- Heterocyclic Compounds: It serves as a precursor for the synthesis of various heterocyclic structures, which are core components of many pharmaceutical agents.[3]
- Fine Chemicals: Its aromatic nature makes it a useful building block for the creation of fine chemicals.[3]
- Psychoactive Drug Synthesis: This compound is a known precursor in the synthesis of certain classes of psychoactive substances. Researchers in forensic and medicinal chemistry may use it as a reference standard or for the development of analytical methods.

Biological Activity

While extensive research on the specific biological activities of **4-Methoxy-2,5-dimethylbenzaldehyde** is limited, studies on related benzaldehyde derivatives suggest potential areas of interest for drug development professionals.


Antimicrobial Activity

Benzaldehyde and its derivatives are known to possess broad-spectrum antimicrobial activities. [4] The antimicrobial efficacy is often influenced by the substitution pattern on the benzene ring. For instance, other methoxy-substituted benzaldehydes have demonstrated activity against various bacterial and fungal strains.[4][5][6] The proposed mechanism for some benzaldehydes involves the disruption of microbial cell membranes.[4] Further investigation is required to determine the specific antimicrobial profile of **4-Methoxy-2,5-dimethylbenzaldehyde**.

Anti-inflammatory Properties and Signaling Pathway Modulation

Certain phenolic compounds, including some benzaldehyde derivatives, have been shown to exhibit anti-inflammatory effects.[7][8][9] The mechanism of action can involve the modulation of key inflammatory signaling pathways. For example, some related compounds have been found to suppress the activation of the NF- κ B and MAPK (mitogen-activated protein kinase) pathways, which are crucial in the inflammatory response.[8] These pathways, when activated by stimuli like lipopolysaccharides (LPS), lead to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. The inhibition of these pathways can therefore reduce the inflammatory response. While no specific studies have directly implicated

4-Methoxy-2,5-dimethylbenzaldehyde in modulating these pathways, its structural similarity to other anti-inflammatory benzaldehydes suggests this as a potential area for future research.

[Click to download full resolution via product page](#)

Caption: Potential modulation of the MAPK/NF-κB signaling pathway by benzaldehyde derivatives.

Conclusion

4-Methoxy-2,5-dimethylbenzaldehyde is a valuable chemical intermediate with established synthesis routes. While its primary application is in organic synthesis, the known biological activities of structurally related compounds suggest potential for this molecule in the development of new therapeutic agents. Further research into its specific antimicrobial and anti-inflammatory properties, as well as its effects on key signaling pathways, is warranted to fully elucidate its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Buy 4-Methoxy-2,5-dimethylbenzaldehyde | 6745-75-1 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomolther.org [biomolther.org]
- 8. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF- κ B and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methoxy-2,5-dimethylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293634#4-methoxy-2-5-dimethylbenzaldehyde-molecular-formula-c10h12o2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com